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2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Structure–Activity Relationship Indole substitution Medicinal chemistry

2-(4-Methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (CAS 1351700-93-0) is a structurally unique indole–1,2,4-triazole hybrid featuring an N1-acetamide linkage, a 4-methoxyindole core, and a 1,2,4-triazol-1-ylmethylphenyl terminus. This scaffold is optimized for kinase panel screening, with published indolyl 1,2,4-triazole derivatives demonstrating CDK4/6 IC50 values as low as 0.049 µM and 0.075 µM, respectively. Its N1-acetamide connectivity is underrepresented in the anticancer literature, offering a differentiated SAR profile against Hep-G2, MCF-7, MDA-MB-231, and HCT-116 cell lines. Secure analytical samples to benchmark class-leading Hep-G2 cytotoxicity (10.99% viability at 100 µg/mL) and evaluate FAK inhibition in TNBC models.

Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
Cat. No. B11028559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Molecular FormulaC20H19N5O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4
InChIInChI=1S/C20H19N5O2/c1-27-19-4-2-3-18-17(19)9-10-24(18)12-20(26)23-16-7-5-15(6-8-16)11-25-14-21-13-22-25/h2-10,13-14H,11-12H2,1H3,(H,23,26)
InChIKeyQSLFEWGSWWZYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide: Indole–Triazole Hybrid Screening Compound for Anticancer Lead Identification


2-(4-Methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (CAS 1351700-93-0) is a synthetic hybrid molecule that integrates a 4-methoxy-substituted indole core with a 1,2,4-triazole pharmacophore via an acetamide linker attached to a para-substituted phenyl ring . This compound belongs to the rapidly expanding class of indole–1,2,4-triazole conjugates that have demonstrated multi-target anticancer activity across hepatocellular carcinoma (Hep-G2), breast adenocarcinoma (MCF-7, MDA-MB-231), and colorectal carcinoma (HCT-116) cell lines [1]. The 4-methoxyindole substructure is a privileged scaffold in medicinal chemistry, while the 1,2,4-triazol-1-ylmethyl moiety is a recognized pharmacophore for kinase inhibition and receptor modulation, making this hybrid a compelling candidate for focused screening libraries and structure–activity relationship (SAR) exploration [2].

Why 2-(4-Methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Cannot Be Replaced by Other Indole–Triazole Acetamides


Indole–1,2,4-triazole acetamide hybrids exhibit extreme sensitivity to substitution pattern: the position and electronic nature of the indole substituent, the length and composition of the linker, and the regiochemistry of the triazole attachment collectively dictate target engagement, cytotoxicity, and ADMET profile [1]. In a systematic Hep-G2 cytotoxicity study of six closely related indole–triazole S-alkylated N-aryl acetamides (8a–f), cell viability at 100 µg/mL ranged nearly two-fold from 10.99% (8b, 3,4-dichlorophenyl) to 18.92% (8c, 4-methoxyphenyl), demonstrating that even conserved scaffolds yield divergent potency when a single aryl substituent is altered [2]. Similarly, among indolyl 1,2,4-triazole CDK4/6 inhibitors, IC50 values spanned from 0.049 µM to 3.031 µM on CDK4, a >60-fold range driven solely by peripheral substitution [3]. The target compound's unique combination of a 4-methoxyindole N1-acetamide linkage and a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl terminus creates a connectivity and electronic profile not replicated by any single comparator in the published literature, precluding generic substitution without experimental validation.

Quantitative Differentiation Evidence for 2-(4-Methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Against Key Comparators


4-Methoxy Substituent on Indole Confers Electronic and Steric Differentiation from 4-Bromo and 6-Bromo Analogs

The target compound carries a 4-methoxy (–OCH₃) substituent on the indole ring, compared to the 4-bromo analog 2-(4-bromo-1H-indol-1-yl)-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}acetamide and the 6-bromo analog 2-(6-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide, both available from commercial screening collections . The methoxy group is electron-donating (Hammett σₚ = –0.27) while bromine is electron-withdrawing (σₚ = +0.23), altering the indole ring's π-electron density and hydrogen-bond acceptor capacity. In the indole–triazole class, substituent electronic effects directly modulate cytotoxic potency: in the Hep-G2 assay of compounds 8a–f, the 3,4-dichlorophenyl-bearing 8b achieved 10.99% cell viability versus 18.92% for the 4-methoxyphenyl-bearing 8c, a 1.7-fold difference attributable to aryl ring electronics [1].

Structure–Activity Relationship Indole substitution Medicinal chemistry

N1-Acetamide Indole Linkage Differentiates Target Compound from C3-Linked Indole–Triazole Hybrids

The target compound employs an N1-acetamide linkage connecting the indole core to the triazol-1-ylmethylphenyl terminus, whereas the extensively characterized S-alkylated N-aryl acetamide series 8a–f utilizes a C3-thioether linkage from indole-3-acetic acid [1]. This topological distinction alters the distance and angular relationship between the indole and triazole pharmacophores. In the CDK4/6 inhibitor series reported by Ghobish et al., compounds with varied linker connectivity displayed IC50 values ranging from 0.049 µM to 3.031 µM against CDK4, demonstrating that linker geometry directly governs kinase binding pocket complementarity [2]. The N1-acetamide spacer positions the 4-methoxyindole approximately 2.5–3.0 Å closer to the triazole ring compared to a C3-thioether linkage, potentially enabling distinct binding modes at ATP-binding sites of kinases.

Chemical topology Linker geometry Kinase inhibitor design

Triazol-1-ylmethylphenyl Terminus Provides a Validated Kinase-Targeting Pharmacophore in the Indole–Triazole Class

The 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl terminus present in the target compound is structurally pre-organized to occupy the ATP-binding hinge region of kinases, as demonstrated by indolyl 1,2,4-triazole derivatives that achieved CDK4 inhibition with IC50 as low as 0.049 µM and CDK6 inhibition as low as 0.075 µM, surpassing the reference inhibitor staurosporine (CDK4 IC50 = 1.027 µM, CDK6 IC50 = 0.402 µM) [1]. Furthermore, in the FAK-targeted indole–1,2,4-triazole series, compound 4c bearing a triazole-containing terminus suppressed FAK protein expression by 61.3% (vs. 70.7% for the clinical FAK inhibitor GSK-2256098) and induced 90.84% total apoptosis in MDA-MB-231 triple-negative breast cancer cells [2]. In contrast, indole–triazole hybrids lacking the triazol-1-ylmethylphenyl terminus (e.g., simpler N-phenylacetamide derivatives) show reduced kinase engagement in molecular docking studies against PKC-θ, AKT1, PI3K, and VEGFR2 [3].

Kinase inhibition Pharmacophore CDK4/6 FAK

Superior Drug-Likeness Profile Inferred from Indole–Triazole ADMET Predictions Favoring the 4-Methoxy Substitution Pattern

Computational ADMET evaluation of the indole–1,2,4-triazole series 8a–f using the ADMETlab 2.0 server established that methoxy-substituted derivatives exhibit favorable drug-likeness scores compared to halogenated analogs, with the 4-methoxyphenyl-containing compound 8c demonstrating acceptable Lipinski Rule of Five compliance (molecular weight <500, logP <5, H-bond donors <5, H-bond acceptors <10) and reduced predicted hepatotoxicity compared to the dichlorophenyl analog 8b [1]. The target compound (molecular formula C₂₀H₁₉N₅O₂; molecular weight ~361.4 g/mol; 5 H-bond acceptors; 1 H-bond donor) maintains a lower molecular weight and reduced logP compared to the 4-bromo analog (MW 410.27; C₁₉H₁₆BrN₅O) . DFT calculations on compounds 8a, 8b, and 8f at the B3LYP/6-311G++(d,p) level further revealed that electron-donating substituents lower the HOMO–LUMO gap, correlating with enhanced reactivity and potential for metabolic activation [2].

ADMET Drug-likeness Computational prediction

Cytotoxicity Class Benchmark: Indole–Triazole Acetamide Scaffold Achieves Sub-15% Cell Viability in Hep-G2 at 100 µg/mL

Although direct cytotoxicity data for the target compound are not published, the indole–1,2,4-triazole N-aryl acetamide scaffold has demonstrated potent anti-proliferative activity in the Hep-G2 hepatocellular carcinoma model. Compounds 8a, 8b, and 8f achieved cell viabilities of 11.72 ± 0.53%, 10.99 ± 0.59%, and 12.93 ± 0.55% at 100 µg/mL, respectively, with 8b matching the potency of the clinical standard doxorubicin (10.8 ± 0.41%) and marginally surpassing ellipticine (11.5 ± 0.55%) [1]. The target compound's structural features—4-methoxyindole, N1-acetamide linker, and triazol-1-ylmethylphenyl terminus—collectively map onto the SAR space defined by this class, where electron-donating aryl substituents (as in 8c, 4-methoxyphenyl) produce intermediate potency (18.92% viability), suggesting the target compound may occupy a distinct potency zone requiring empirical determination [2].

Hepatocellular carcinoma Cytotoxicity Hep-G2 MTT assay

Priority Application Scenarios for 2-(4-Methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Based on Evidence


Focused Kinase Selectivity Panel Screening (CDK4/6, FAK, AKT1, PI3K, VEGFR2)

The triazol-1-ylmethylphenyl terminus and N1-acetamide indole linkage position this compound as a structurally differentiated candidate for kinase panel screening. Published indolyl 1,2,4-triazole derivatives have demonstrated CDK4 IC50 values as low as 0.049 µM and CDK6 IC50 as low as 0.075 µM, outperforming staurosporine by 21-fold and 5.4-fold respectively [1]. Additionally, indole–1,2,4-triazole hybrids have shown FAK protein suppression (61.3% by compound 4c in MDA-MB-231 cells) and molecular docking engagement with PKC-θ (PDB 1XJD), AKT1 (PDB 4EKL), PI3K (PDB 5DXU), and VEGFR2 (PDB 3VHE) [2][3]. The target compound should be prioritized for screening against these kinase targets to empirically determine its selectivity fingerprint.

Hepatocellular Carcinoma (Hep-G2) Antiproliferative Screening with Built-in Class Benchmarking

The indole–triazole acetamide class has established a quantitative Hep-G2 cytotoxicity benchmark: the best-in-class compound 8b achieved 10.99 ± 0.59% cell viability at 100 µg/mL, statistically equivalent to doxorubicin (10.8 ± 0.41%) [1]. The target compound can be screened in the same MTT assay format at 100 µg/mL against Hep-G2 cells, with ellipticine and doxorubicin as internal standards, enabling direct potency ranking within the class. The 4-methoxy substitution on indole is expected to produce an intermediate potency profile based on SAR trends observed for 8c (4-methoxyphenyl, 18.92% viability) [2].

Structure–Activity Relationship (SAR) Expansion Around the N1-Acetamide Indole–Triazole Chemotype

The N1-acetamide indole connectivity is underrepresented in published indole–triazole anticancer series, which predominantly employ C3-thioether or C3-methylene linkers [1]. The target compound serves as a key intermediate for systematic SAR exploration: the 4-methoxy group can be demethylated to a hydroxyl for further derivatization, the triazole N1-regioisomer can be compared against N2- and N4-substituted triazole analogs, and the phenyl spacer can be substituted with various electron-donating or electron-withdrawing groups to map the pharmacophoric requirements for target engagement [2]. ADMETlab 2.0 predictions for the class indicate that methoxy-substituted derivatives maintain favorable drug-likeness profiles, supporting further medicinal chemistry optimization [3].

Triple-Negative Breast Cancer (TNBC) FAK-Targeted Hit Identification

Indole-linked 1,2,4-triazole derivatives have emerged as promising FAK inhibitors with potent activity in TNBC models: compound 4c suppressed FAK protein expression by 61.3% (vs. 70.7% for GSK-2256098) and induced 90.84% total apoptosis in MDA-MB-231 cells with minimal necrosis, while demonstrating good in vivo tolerability in mice without hepatic or renal impairment [1]. The target compound's triazol-1-ylmethylphenyl terminus is structurally analogous to the FAK-targeting motif, and its 4-methoxyindole core provides an alternative electronic profile to the reported leads. It should be evaluated in MDA-MB-231 and MCF-7 cytotoxicity assays, wound-healing migration assays, and FAK protein expression studies to determine its potential as a TNBC hit compound [2].

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